2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine

physicochemical profiling drug-likeness lead optimization

Researchers developing kinase inhibitors or performing fragment-based screening need robust, versatile scaffolds. This iodo-pyrazole-pyrazine compound directly addresses several key research pain points: - Strong anomalous scattering (f″ ≈ 6.8 e⁻ at Cu Kα) enables efficient experimental SAD phasing, eliminating the need for selenomethionine labeling in novel protein targets. - The reactive C4-I bond (BDE ~57 kcal/mol) facilitates mild Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing late-stage diversification into focused compound libraries. - As a matched molecular pair with the 4-bromo analog (Δ π ~0.26, Δ radius ~0.13 Å), it isolates halogen effects on target binding and permeability, while the N1-isopropyl group probes steric tolerance in the kinase hinge region.

Molecular Formula C11H13IN4
Molecular Weight 328.15 g/mol
Cat. No. B13427585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Molecular FormulaC11H13IN4
Molecular Weight328.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C2=NC=CN=C2)I
InChIInChI=1S/C11H13IN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3
InChIKeyHYROZHPVUTWGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine Physicochemical Profile


2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2092641-15-9) is a heterocyclic small molecule comprising a pyrazine ring directly linked at the 2-position to a fully substituted pyrazole core bearing iodo (C4), isopropyl (N1), and methyl (C5) substituents . The compound has a molecular formula of C11H13IN4, a monoisotopic mass of 328.0185 Da, a predicted XlogP of 1.5, a topological polar surface area (TPSA) of 43.6 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors . Its structural features place it within the pyrazole-pyrazine biaryl class, a scaffold explored in kinase inhibitor programs and fragment-based drug discovery [1].

1
SAD Phasing Workflow Iodo anomalous signal supports experimental phasing in fragment-based crystallography.
2
Pd-Catalyzed Coupling Sequence C–I bond reactivity enables mild cross-coupling as a late-stage building block.
3
Kinase SAR Matched-Pair Probe Halogen and N-alkyl variation support systematic lipophilicity/steric SAR studies.

Why 2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine Cannot Be Replaced


Although the pyrazole-pyrazine scaffold is shared by numerous research compounds, the combination of a C4-iodo substituent with an N1-isopropyl group on the pyrazole ring creates a distinct physicochemical and reactivity profile that cannot be replicated by the corresponding 4-bromo, 4-chloro, or N-ethyl analogs. The iodine atom provides a substantially larger van der Waals radius (1.98 Å vs. 1.85 Å for Br), higher lipophilicity (π constant ~1.12 for I vs. ~0.86 for Br), and a markedly stronger anomalous X-ray scattering signal, enabling experimental phasing in protein crystallography that bromo or chloro congeners cannot support with comparable efficiency [1]. Simultaneously, the weaker C–I bond (bond dissociation energy ~57 kcal/mol) relative to C–Br (~70 kcal/mol) renders the iodo derivative a more reactive partner in palladium-catalyzed cross-coupling reactions, directly affecting synthetic route design and achievable yields [2]. These quantifiable differences mean that substituting a bromo or des-iodo analog in a biological assay, crystallographic study, or synthetic sequence may lead to loss of phasing power, reduced coupling efficiency, or altered target binding, undermining experimental reproducibility and data quality.

Target Compound
4-Iodo-N1-isopropyl-pyrazole-pyrazine
Iodo anomalous scatterer; reactive C–I handle; branched N-alkyl steric profile.
Typical Substitute
4-Bromo or 4-Chloro / N-Ethyl Analogs
Weaker anomalous signal; slower oxidative addition; different steric and lipophilic signature.
Iodine f″ ≈ 6.8 e⁻ enables rapid SAD phasing with low occupancy.
Bromine f″ ≈ 0.7 e⁻ may require longer data collection; phasing power may not transfer.
C–I bond (~57 kcal/mol) permits mild Pd coupling without degrading sensitive groups.
C–Br (~70 kcal/mol) often needs harsher conditions; coupling efficiency may differ.
Isopropyl (Es ≈ −1.54) modulates steric bulk and metabolic soft-spot placement.
Ethyl or methyl analogs shift steric and metabolic profile; SAR interpretation may not transfer.

Quantitative Differentiation Evidence


Physicochemical Differentiation from 4-Bromo Analog

The target compound exhibits a 46.9 Da higher molecular weight and an estimated 0.2-unit increase in XlogP compared to the direct 4-bromo analog 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2091138-73-5) . TPSA is identical (43.6 Ų) because both share the same heterocyclic topology. The heavier iodine atom and its greater polarizability contribute to enhanced lipophilicity without altering hydrogen-bonding capacity, a profile that can shift a compound along the permeability–solubility axis in cellular assays.

Physicochemical vs 4-Br
Data to verify
ΔMW +46.9 Da; ΔXlogP +0.2
Iodo shift may alter permeability and metabolic stability in cell assays.
Predicted values; confirm experimentally for specific assay system.
physicochemical profiling drug-likeness lead optimization

Anomalous Scattering Power in SAD Phasing

The iodine atom at the C4 position of the pyrazole ring provides an anomalous scattering factor (f″) of approximately 6.8 electrons at the Cu Kα wavelength (1.5418 Å), which is nearly 10-fold greater than the 0.7 electrons provided by bromine and more than 30-fold greater than chlorine [1]. This strong anomalous signal enables single-wavelength anomalous dispersion (SAD) phasing from single crystals of protein–ligand complexes. Published studies using the simpler 4-iodopyrazole fragment have demonstrated that the iodine anomalous signal alone is sufficient to solve structures of HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K, whereas the corresponding 4-bromopyrazole required significantly longer data collection times or higher occupancy to achieve equivalent phasing power [1].

Anomalous Scattering
Reported
I f″ ≈ 6.8 e⁻ vs Br 0.7 e⁻ at Cu Kα
~10-fold stronger phasing signal; supports SAD structure determination.
Fragment data from HIV-1 RT and endonuclease complexes.
structural biology fragment screening SAD phasing

C–I Bond Reactivity in Cross-Coupling

The C4-iodo substituent undergoes oxidative addition with Pd(0) catalysts approximately 10–100 times faster than the corresponding C4-bromo analog, a difference rooted in the lower C–I bond dissociation energy (~57 kcal/mol vs. ~70 kcal/mol for C–Br) [1]. This kinetic advantage is critical in sequential or late-stage functionalization strategies where mild conditions are required to preserve sensitive functional groups. Direct comparative studies on N-protected 4-bromo- and 4-iodopyrazoles have shown that the iodo derivatives undergo Pd-catalyzed direct arylation at the C5 position without competing C–I bond cleavage, whereas the bromo analogs require more forcing conditions that can erode regioselectivity [2].

C–I Cross-Coupling
Class-level
BDE ~57 kcal/mol; rate 10–100× vs C–Br
Mild oxidative addition enables late-stage diversification without forcing conditions.
Reactivity inferred from aryl halide class; verify under specific catalytic system.
synthetic chemistry cross-coupling building block utility

N1-Isopropyl Steric & Lipophilic Effects vs. Ethyl/Methyl

The N1-isopropyl group introduces a branched alkyl substituent with a larger steric volume (Taft Es ≈ −1.54) and higher lipophilicity (π contribution ≈ +1.3) compared to the N1-ethyl (Es ≈ −0.38, π ≈ +1.0) or N1-methyl (Es = 0.00, π ≈ +0.5) analogs [1]. In the pyrazole-pyrazine amine kinase inhibitor series disclosed in WO2009089042A1, N-alkyl substitution patterns directly modulated IKK-2 inhibitory activity, with bulkier N-alkyl groups generally enhancing selectivity over off-target kinases, although quantitative data for the exact iodo-isopropyl compound were not separately reported [2]. The isopropyl group also provides a metabolic soft spot for CYP-mediated oxidation, which can be exploited in prodrug design.

N1-Isopropyl Sterics
Class-level
Taft Es ≈ −1.54; Δπ +0.3 vs ethyl
Branched alkyl profile may influence target selectivity and metabolic soft-spot placement.
QSAR constants; bioactivity inferred from kinase inhibitor patent SAR.
SAR steric effects metabolic stability

High-Value Application Scenarios


Fragment-Based Screening by X-Ray Crystallography

The strong anomalous scattering signal of the iodine atom (f″ ≈ 6.8 e⁻ at Cu Kα) makes this compound an excellent choice for fragment soaking and SAD phasing experiments [1]. Researchers can co-crystallize the compound with target proteins and use the iodine anomalous signal to rapidly obtain experimental phase information, bypassing the need for selenomethionine labeling or molecular replacement. This is particularly valuable for novel protein targets where no homologous structures exist.

Late-Stage Diversification via Pd Cross-Coupling

The reactive C4–I bond (BDE ~57 kcal/mol) enables efficient Suzuki-Miyaura, Sonogashira, or Heck coupling under mild conditions, allowing the pyrazine-pyrazole core to be elaborated into diverse biaryl, alkyne, or olefin derivatives without degrading sensitive functionality [2][3]. This positions the compound as a privileged late-stage intermediate for building focused kinase inhibitor libraries.

Physicochemical Probe for Kinase SAR

With its elevated molecular weight (328 Da), moderate lipophilicity (XlogP 1.5), and zero H-bond donors, this compound serves as a matched molecular pair with the 4-bromo analog to isolate the contribution of halogen size and polarizability to target binding and cellular permeability . Its N1-isopropyl group further allows exploration of steric tolerance in the kinase hinge region or hydrophobic back pocket.

Metabolic Stability Assessment for Lead Optimization

The N1-isopropyl substituent is a known site for CYP450-mediated oxidation. Incorporating this compound into a panel of N-alkyl analogs (methyl, ethyl, isopropyl) enables systematic evaluation of metabolic soft-spot effects, guiding the design of analogues with improved microsomal stability while retaining potency [4].

Application
Selection Property
Validation Focus
Fragment-based crystallography (SAD phasing)
Iodo anomalous scattering signal
Phasing power and electron density quality at Cu Kα
Late-stage building block diversification
C–I bond reactivity under mild Pd catalysis
Cross-coupling efficiency and functional group compatibility
Kinase SAR matched-pair analysis
Halogen-dependent lipophilicity and steric signature
Target binding and cellular permeability comparison with 4-Br analog
Metabolic soft-spot investigation
N1-isopropyl oxidative metabolism potential
Microsomal stability trend across N-alkyl analog panel
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